4,4-Dimethoxybut-1-yne

Organic Synthesis Building Block Preparation Acetal Chemistry

4,4-Dimethoxybut-1-yne (CAS 33639-45-1), also known as 3-butynal dimethyl acetal, is a difunctional C4 synthon that integrates a terminal alkyne and a masked aldehyde (dimethyl acetal) within a single four-carbon framework. This compound serves as a versatile key intermediate in the synthesis of highly substituted heterocycles (particularly indoles via tandem benzannulation/cyclization strategies), functionalized alkenes, and several classes of biomolecules including carbohydrates, polyketides, and lipids.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 33639-45-1
Cat. No. B1619715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethoxybut-1-yne
CAS33639-45-1
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCOC(CC#C)OC
InChIInChI=1S/C6H10O2/c1-4-5-6(7-2)8-3/h1,6H,5H2,2-3H3
InChIKeyGOMUIECMAFYRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethoxybut-1-yne (CAS 33639-45-1): Procurement-Ready Overview of a Difunctional C4 Building Block


4,4-Dimethoxybut-1-yne (CAS 33639-45-1), also known as 3-butynal dimethyl acetal, is a difunctional C4 synthon that integrates a terminal alkyne and a masked aldehyde (dimethyl acetal) within a single four-carbon framework [1]. This compound serves as a versatile key intermediate in the synthesis of highly substituted heterocycles (particularly indoles via tandem benzannulation/cyclization strategies), functionalized alkenes, and several classes of biomolecules including carbohydrates, polyketides, and lipids [1]. Its synthetic utility is anchored in the orthogonal reactivity of its two functional groups: the terminal alkyne enables Sonogashira, Glaser, and Pauson-Khand couplings, while the dimethyl acetal serves as a latent aldehyde that can be unmasked under acidic conditions [1].

Why 4,4-Dimethoxybut-1-yne Cannot Be Simply Replaced by Its Diethyl Acetal or Shorter-Chain Analogs


Although several acetal-protected alkynals exist as potential alternatives, 4,4-dimethoxybut-1-yne occupies a distinct position defined by three measurable parameters: superior synthetic accessibility via an economical aluminum-mediated route (77–79% isolated yield versus 55–74% for the diethyl analog) [1], a lower boiling point (62–67 °C at 75 mmHg) that simplifies purification compared to diethyl acetal congeners (bp ~138–139.5 °C at 760 mmHg) [1], and a terminal alkyne motif that enables an entire class of cross-coupling and cycloaddition chemistries unavailable to internal alkyne isomers such as 1,4-dimethoxy-2-butyne [1]. Furthermore, the four-carbon chain length provides a specific downstream architecture distinct from three-carbon propiolaldehyde acetals, directly impacting the substitution pattern of annulation products [1]. These differences are quantitative and consequential for synthetic route design, not merely cosmetic.

Quantitative Procurement Evidence: Where 4,4-Dimethoxybut-1-yne Outperforms Its Closest Analogs


Synthesis Yield: 4,4-Dimethoxybut-1-yne (77–79%) vs. 4,4-Diethoxybut-1-yne (55–74%) via Organometallic Routes

The aluminum-mediated reaction of propargyl bromide with trimethyl orthoformate delivers 4,4-dimethoxybut-1-yne in 77–79% isolated yield after distillation, as reported in the optimized Organic Syntheses procedure [1]. In contrast, the corresponding diethyl acetal analog (4,4-diethoxybut-1-yne) was obtained in only 55% yield via the Grignard route with phenyl diethyl orthoformate and 74% yield using the organoaluminum method with acetyl diethyl orthoformate [1]. The dimethyl acetal synthesis therefore offers a 5–24 percentage-point yield advantage over the diethyl analog, depending on the route chosen for the latter.

Organic Synthesis Building Block Preparation Acetal Chemistry

Reagent Cost Economy: Trimethyl Orthoformate Is 50–100× Cheaper Than Mixed Orthoesters Required for the Diethyl Analog

The Organic Syntheses authors explicitly note that the mixed orthoesters required for synthesizing 4,4-diethoxybut-1-yne (e.g., phenyl diethyl orthoformate, acetyl diethyl orthoformate) are approximately 50–100 times more expensive than the simple trialkyl orthoformates used in the dimethyl acetal synthesis [1]. The optimized procedure employs trimethyl orthoformate (98%, Sigma-Aldrich, bp 99–101 °C), an inexpensive commodity reagent, whereas the diethyl analog routes depend on specialty orthoesters that are not available at comparable scale or cost [1].

Process Chemistry Cost-Efficiency Scale-Up

Chemoselective Bromination: 96% Yield of 1-Bromo-4,4-dimethoxybut-1-yne for Cross-Coupling Feedstock

Treatment of 4,4-dimethoxybut-1-yne with N-bromosuccinimide (NBS) and silver nitrate in acetone at room temperature for 1.0 hour affords 1-bromo-4,4-dimethoxybut-1-yne in 96% yield [1]. This bromoalkyne serves as the direct precursor for ynamide formation in the Danheiser tandem benzannulation/cyclization strategy for highly substituted indoles [1]. While comparable bromination yields for diethyl acetal analogs are not explicitly reported in the primary literature, the near-quantitative conversion achieved with the dimethyl acetal substrate establishes a benchmark for efficient entry into ynamide-based annulation chemistry.

Halogenation Cross-Coupling Precursor Indole Synthesis

Boiling Point Advantage: 4,4-Dimethoxybut-1-yne (bp 62–67 °C at 75 mmHg) vs. Diethyl Acetal Analogs (bp ~138–140 °C at 760 mmHg)

4,4-Dimethoxybut-1-yne distills at 62–67 °C under reduced pressure (75 mmHg), corresponding to an estimated atmospheric boiling point of ~124.5 °C [1]. In comparison, propiolaldehyde diethyl acetal (3,3-diethoxy-1-propyne), a shorter-chain diethyl acetal analog, boils at 138–139.5 °C at atmospheric pressure . The structurally closer analog 4,4-diethoxybut-1-yne, with a higher molecular weight (142.2 vs. 114.14 g/mol), is expected to exhibit an even higher boiling point. The ~15 °C lower boiling point of the dimethyl acetal (at atmospheric equivalent) reduces thermal stress during distillation and can shorten processing time in large-scale purifications [1].

Physicochemical Properties Purification Distillation

Terminal Alkyne Reactivity: Enabling Sonogashira, Glaser, and Pauson-Khand Couplings Not Accessible to Internal Alkyne Isomers

4,4-Dimethoxybut-1-yne bears a terminal alkyne (¹H NMR: δ 2.03, t, J = 2.7 Hz; ¹³C NMR: δ 70.2, 79.3; IR: 3289, 2124 cm⁻¹) [1], which is the prerequisite for participation in Sonogashira coupling, Glaser oxidative homocoupling, Pauson-Khand cycloaddition, and hydroalkynylation reactions [1]. The isomeric compound 1,4-dimethoxy-2-butyne (CAS 16356-02-8) features an internal alkyne that cannot undergo these terminal alkyne-specific transformations . This distinction is not merely academic: in the Danheiser benzannulation strategy, the terminal alkyne is converted to the corresponding bromoalkyne and then to the ynamide, a sequence that is fundamentally impossible with an internal alkyne starting material [1][2].

Cross-Coupling Cycloaddition Alkyne Chemistry

Stability Advantage: Acetal-Protected Aldehyde vs. Unprotected But-3-ynal for Multi-Step Synthetic Sequences

The parent aldehyde, but-3-ynal (propargyl aldehyde), is not commercially available and is prone to oxidation, polymerization, and self-condensation under ambient conditions [1]. Protection as the dimethyl acetal renders the carbonyl functionality stable under basic and neutral conditions while allowing controlled release upon acidic hydrolysis [2]. The OrgSyn procedure confirms that 4,4-dimethoxybut-1-yne can be stored neat at 0 °C under inert atmosphere without detectable decomposition [2]. This shelf stability is critical for procurement planning: the protected building block can be purchased in batch quantities and stored, whereas the free aldehyde would require in situ generation immediately prior to use.

Protecting Group Strategy Aldehyde Stability Multi-Step Synthesis

High-Impact Application Scenarios for 4,4-Dimethoxybut-1-yne Based on Quantitative Evidence


Multi-Gram Synthesis of Highly Substituted Indoles via the Danheiser Tandem Benzannulation/Cyclization Strategy

The Danheiser laboratory has established a two-stage tandem benzannulation/cyclization strategy for indoles with a high level of substitution on the six-membered ring, in which 4,4-dimethoxybut-1-yne is first brominated (96% yield) and then converted to a ynamide for reaction with cyclobutenones or diazo ketones [1][2]. The economic advantage of the dimethyl acetal route (50–100× cheaper orthoester reagent) makes this the building block of choice for multi-gram indole library synthesis, where the diethyl analog would incur prohibitive reagent costs [2].

Diversity-Oriented Synthesis of Polyketide Natural Product Scaffolds

Shang, Iwadare, and Tan employed 4,4-dimethoxybut-1-yne as a key building block in a unified synthetic approach to polyketides with both skeletal and stereochemical diversity [1]. The compound's four-carbon backbone with a terminal alkyne and masked aldehyde provides the exact connectivity required for iterative polyketide chain assembly, while its reliable 77–79% synthesis yield ensures adequate throughput for diversity-oriented synthesis campaigns [1][2].

Stereocontrolled Synthesis of Complex Polyenes and Chlorosulfolipids

Hénaff and Whiting utilized 4,4-dimethoxybut-1-yne as an intermediate in a stereocontrolled route to highly functionalized polyenes via 1,2-diiodoalkene formation and subsequent Suzuki/Stille couplings [1]. Vanderwal et al. incorporated this building block in their synthesis of chlorosulfolipids, a class of structurally complex natural products implicated in diarrhetic shellfish poisoning [2]. In both cases, the terminal alkyne serves as the entry point for stereodefined vinyl iodide formation, a transformation that the internal alkyne isomer 1,4-dimethoxy-2-butyne cannot support [1].

Copper-Catalyzed Heterocycle Construction via Terminal Alkyne Cyclization Cascades

The terminal alkyne of 4,4-dimethoxybut-1-yne enables participation in copper-catalyzed cross-coupling and heterocyclization reactions with β-iodo-α,β-unsaturated acid derivatives, providing access to γ-alkylidenebutenolides and isocoumarins under mild, palladium-free conditions [1]. The methyl acetal protecting group is orthogonal to these copper-mediated conditions, allowing subsequent aldehyde unmasking for further functionalization [1]. This contrasts with diethyl acetal analogs, where the higher boiling point and greater steric bulk of the ethoxy groups can complicate both the coupling step and the downstream deprotection [2].

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